
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two dioxetane groups attached to a hydrazinedicarboxylic acid backbone. The presence of dioxetane groups is particularly interesting due to their chemiluminescent properties, making this compound a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester typically involves multiple steps. The initial step often includes the preparation of the hydrazinedicarboxylic acid derivative, followed by the introduction of the dioxetane groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The dioxetane groups can be oxidized, leading to the formation of reactive intermediates.
Reduction: The hydrazine moiety can be reduced under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxetane groups can lead to the formation of carbonyl compounds, while reduction of the hydrazine moiety can yield hydrazine derivatives.
科学研究应用
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe in analytical chemistry.
Biology: Employed in bioluminescence imaging to study cellular processes.
Medicine: Potential use in diagnostic assays and therapeutic monitoring.
Industry: Applied in the development of luminescent materials for sensors and displays.
作用机制
The mechanism of action of this compound is primarily related to its chemiluminescent properties. The dioxetane groups can undergo a chemical reaction that releases energy in the form of light. This process involves the formation of an excited state intermediate, which then decays to the ground state, emitting light. The molecular targets and pathways involved in this process are primarily related to the interaction of the dioxetane groups with specific reagents that trigger the chemiluminescent reaction.
相似化合物的比较
Similar Compounds
1,2-Hydrazinedicarboxylic acid, diethyl ester: Similar backbone but lacks the dioxetane groups.
Di-tert-butyl hydrazine-1,2-dicarboxylate: Another hydrazinedicarboxylic acid derivative with different ester groups.
Uniqueness
The uniqueness of 1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester lies in its dioxetane groups, which impart chemiluminescent properties. This makes it particularly valuable in applications requiring light emission, such as imaging and sensing technologies.
属性
CAS 编号 |
109123-74-2 |
|---|---|
分子式 |
C14H24N2O8 |
分子量 |
348.35 g/mol |
IUPAC 名称 |
(3,4,4-trimethyldioxetan-3-yl)methyl N-[(3,4,4-trimethyldioxetan-3-yl)methoxycarbonylamino]carbamate |
InChI |
InChI=1S/C14H24N2O8/c1-11(2)13(5,23-21-11)7-19-9(17)15-16-10(18)20-8-14(6)12(3,4)22-24-14/h7-8H2,1-6H3,(H,15,17)(H,16,18) |
InChI 键 |
LPUUPZOOOUUGDI-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OO1)(C)COC(=O)NNC(=O)OCC2(C(OO2)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
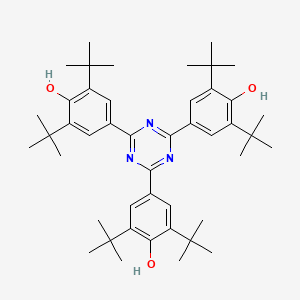
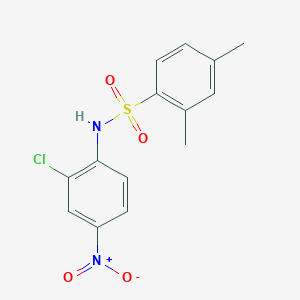


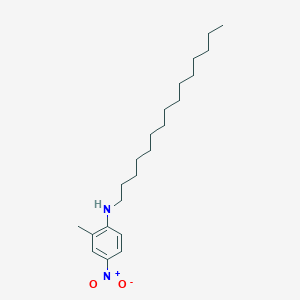
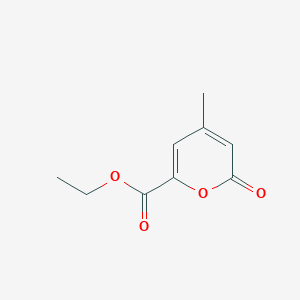
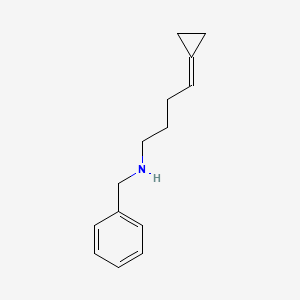

![N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B14320389.png)
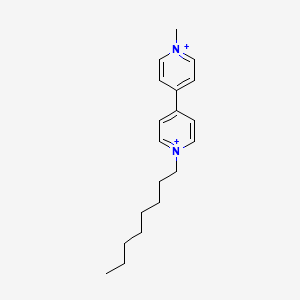

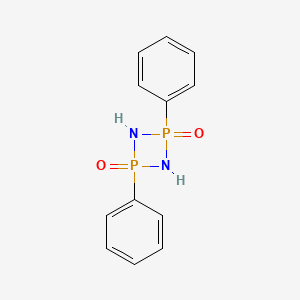
![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
